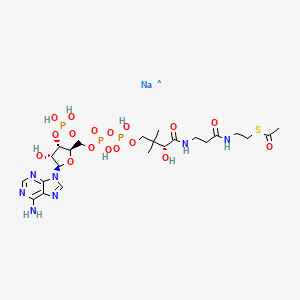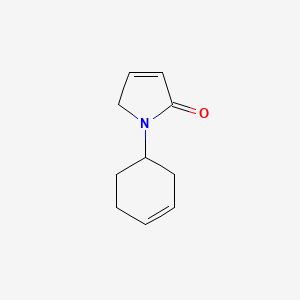
1,3-Benzodioxole-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-2-methanol, also known as piperonyl alcohol, is an organic compound with the molecular formula C8H8O3. This compound is characterized by a benzene ring fused with a dioxole ring and a methanol group attached to the second carbon of the dioxole ring. It is a colorless liquid that is used in various chemical applications due to its unique structural and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole-2-methanol can be synthesized through the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source . Another method involves the reaction of catechol with disubstituted halomethanes in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to improve efficiency and scalability. For example, the acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst in a continuous process has shown high conversion rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Benzodioxole-2-methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions due to the electron-rich dioxole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields various alcohol derivatives.
Substitution: Results in halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-2-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor or intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound is used in the study of enzyme inhibition and metabolic pathways.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: Used in the production of fragrances, insecticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole-2-methanol involves its interaction with various molecular targets and pathways. For example, derivatives of this compound have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . Additionally, it can inhibit specific enzymes, such as cyclooxygenase (COX), by binding to their active sites and preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxole-2-methanol can be compared with other similar compounds, such as:
1,3-Benzodioxole: The parent compound without the methanol group.
Safrole: Contains a methylenedioxy group but differs in the side chain structure
Uniqueness: this compound is unique due to its methanol group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
22946-12-9 |
|---|---|
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
1,3-benzodioxol-2-ylmethanol |
InChI |
InChI=1S/C8H8O3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4,8-9H,5H2 |
InChI-Schlüssel |
NVFNURDSPUTUOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)
![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)

![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)
![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)





![3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile](/img/structure/B13969260.png)



